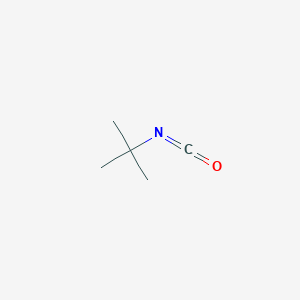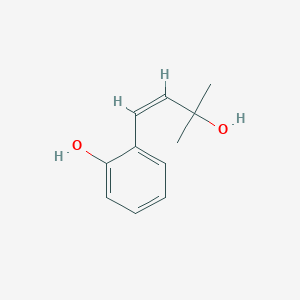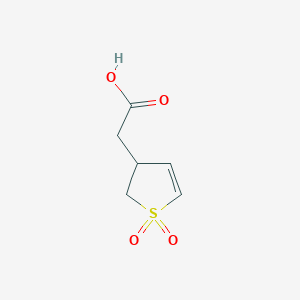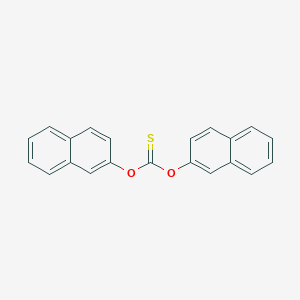
Dinaphthalen-2-yloxymethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
General Synthesis Analysis
The synthesis of dinaphthalen-2-yloxymethanethione derivatives has been explored in various studies. One approach described the synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives from 2-methoxynaphthalenes, which exhibited high field-effect mobility in vapor-processed field-effect transistors . Another study focused on the ring-opening reactions of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . Additionally, the synthesis of dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives was achieved through reactions involving 2-hydroxy-1-naphthaldehyde, 1,3-dichloroacetone, and various halogen-containing compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized in several studies. For instance, the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone revealed a dihedral angle between the naphthalene and benzene rings and exhibited axial chirality with R- or S-stereogenic axes . This compound forms a stripe structure in the crystal, with R- and S-columns stabilized by hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
Chemical reactions involving dinaphthalen-2-yloxymethanethione derivatives have been investigated, such as the acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides . The phosphorylation of 2,2'-dihydroxy-1,1'-dinaphthylmethane has also been studied, leading to the formation of phosphamacrocycles and the investigation of their oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dinaphthalen-2-yloxymethanethione derivatives are influenced by their molecular structure. The study of 2,2'-dihydroxy-1,1'-dinaphthalene synthesis highlighted the importance of reaction conditions, such as solvent choice and temperature, to achieve high yields and desirable properties . The antimicrobial activity of dinaphtho[2,1-b]furan-2-yl-methanone derivatives was assessed, showing weak activity against various microorganisms .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation Efforts
Advanced Oxidation Processes for Endocrine Disruptors
A review highlights the effectiveness of advanced oxidation processes, such as photocatalysis with titanium dioxide, in degrading endocrine disruptors like bisphenols, alkylphenols, and phthalates in water, suggesting potential applications for similar compounds in water remediation efforts (Gültekin & Ince, 2007).
Health Impact Studies
Effects on Reproductive and Metabolic Health
Studies on bisphenol A (BPA) and phthalates, which share structural similarities with various synthetic compounds, indicate their impact on reproductive health, obesity, and diabetes, implicating potential health risks associated with similar chemical exposures. Research into these compounds underscores the importance of understanding the health implications of chemical exposures, including those similar to "Dinaphthalen-2-yloxymethanethione" (Stojanoska et al., 2017).
Potential Therapeutic Applications
While the direct therapeutic applications of "Dinaphthalen-2-yloxymethanethione" were not identified in the literature, the exploration of chemical compounds in treating diseases, such as the use of MDMA in psychotherapy, provides a precedent for the potential medical applications of various synthetic compounds. These applications could range from drug development to novel treatments for psychological or physical conditions, subject to rigorous clinical research (Sessa, Higbed, & Nutt, 2019).
Safety And Hazards
The safety data sheet for Dinaphthalen-2-yloxymethanethione is not explicitly available. However, safety data sheets for related compounds are available1011.
Zukünftige Richtungen
There is no specific information available on the future directions of Dinaphthalen-2-yloxymethanethione. However, a study discusses the use of a related compound, di(naphthalen-2-yl)-1,2-diphenylethene, in the development of fluorescent conjugated polymers for explosive detection12. This suggests potential future directions for the use of Dinaphthalen-2-yloxymethanethione in similar applications.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. Further research is recommended for more detailed information.
Eigenschaften
IUPAC Name |
dinaphthalen-2-yloxymethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWKYAOWCAEBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=S)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dinaphthalen-2-yloxymethanethione | |
CAS RN |
127084-74-6 |
Source


|
| Record name | Carbonothioic acid, O,O-di-2-naphthalenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127084746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBONOTHIOIC ACID, O,O-DI-2-NAPHTHALENYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D9NF66MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

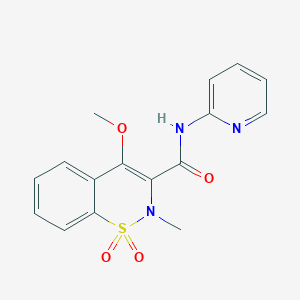

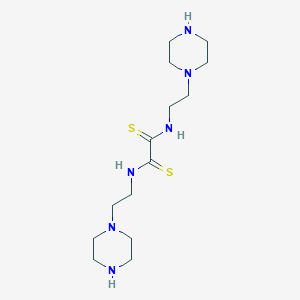
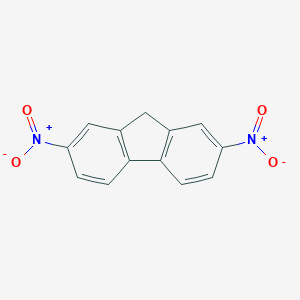
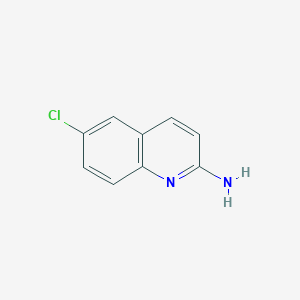
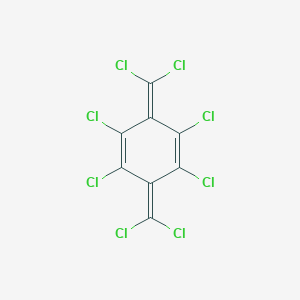
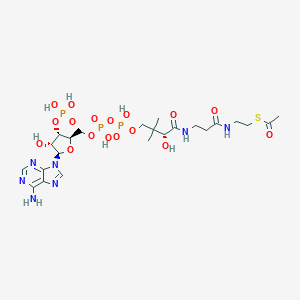
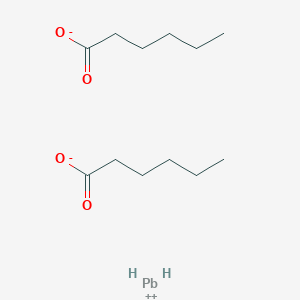
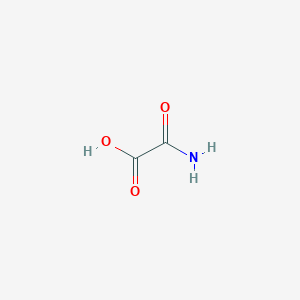
![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)

